

# PNB-001: A Technical Overview of its Immunomodulatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | PNB-001   |           |
| Cat. No.:            | B15615615 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

PNB-001 (also known as GPP-Balacovin) is a first-in-class small molecule demonstrating a unique dual-action mechanism as a Cholecystokinin A (CCK-A) receptor agonist and a Cholecystokinin B (CCK-B/CCK2) receptor antagonist.[1][2][3] This dual-action profile confers potent anti-inflammatory and immunomodulatory properties, which have been substantiated in multiple preclinical models and clinical trials. In a Phase II clinical trial involving patients with moderate COVID-19, PNB-001 significantly improved clinical outcomes and modulated key immunological markers, including a reduction in pro-inflammatory cytokines and a normalization of lymphocyte and neutrophil counts.[4][5] Preclinical studies have demonstrated its efficacy in models of inflammatory bowel disease, lung inflammation, and viral infections, underscoring its potential as a broad-spectrum immunomodulatory agent.[1][4][6] This document provides a comprehensive technical guide to the immunomodulatory effects of PNB-001, detailing its mechanism of action, quantitative results from key studies, and the experimental protocols employed.

### **Core Mechanism of Action**

**PNB-001** exerts its immunomodulatory effects primarily through its interaction with cholecystokinin (CCK) receptors, which are expressed on various immune cells, including lymphocytes and macrophages.[7][8][9] The molecule's unique pharmacology as a CCK-A receptor agonist and a CCK-B (CCK2) receptor antagonist is central to its function.[1][2]







Additionally, its activity is reported to involve the cholinergic anti-inflammatory pathway and the gastrin-releasing peptide receptor (GRPR) pathway.[1][4]

- CCK-B Receptor Antagonism: As a potent antagonist of the CCK-B receptor (also known as
  the gastrin receptor, CCK2), with a binding affinity of 20 nM, PNB-001 blocks the proinflammatory signaling associated with this receptor.[4] This action is believed to contribute
  to the reduction of inflammatory cytokines.[8]
- CCK-A Receptor Agonism: Concurrently, agonism at the CCK-A receptor on immune cells is proposed to activate anti-inflammatory intracellular signaling cascades. This can involve the cAMP-Protein Kinase A (PKA) pathway, which can subsequently inhibit the pro-inflammatory NF-kB pathway, a critical regulator of cytokine production.[9]
- Gastrin-Releasing Peptide Receptor (GRPR) Pathway: PNB-001's influence on the GRPR pathway may contribute to its anti-inflammatory effects, potentially through the inhibition of Toll-like Receptor 4 (TLR4) signaling, a key pathway in the innate immune response to pathogens.[6]

## **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: Proposed immunomodulatory signaling pathways of PNB-001.



### **Quantitative Data Summary**

The immunomodulatory efficacy of **PNB-001** has been quantified in both clinical and preclinical settings.

### **Clinical Efficacy in Moderate COVID-19 (Phase II Trial)**

The following table summarizes the key immunological and clinical outcomes from a randomized, open-label trial in 40 patients with moderate COVID-19. Patients received either **PNB-001** (100 mg, TID for 14 days) plus Standard of Care (SOC) or SOC alone.[3][5]



| Parameter                                                                                            | PNB-001 +<br>SOC Arm                | SOC Arm               | P-Value | Citation(s) |
|------------------------------------------------------------------------------------------------------|-------------------------------------|-----------------------|---------|-------------|
| Immune Cell<br>Counts (Day 15)                                                                       |                                     |                       |         |             |
| Lymphocyte<br>Count                                                                                  | Increased to reference range        | -                     | 0.032   | [4][5]      |
| Neutrophil Count                                                                                     | Reduced                             | -                     | 0.013   | [4][5]      |
| Inflammatory<br>Markers (Day 15)                                                                     |                                     |                       |         |             |
| IL-6, CRP, ESR,<br>NLR                                                                               | Statistically significant reduction | -                     | <0.05   | [2][4][5]   |
| Clinical<br>Outcomes                                                                                 |                                     |                       |         |             |
| Chest X-ray<br>Score<br>Improvement                                                                  | 2.05 (mean<br>change)               | 1.16 (mean<br>change) | 0.032   | [5][10]     |
| Patients Hospitalized on Day 15                                                                      | 1                                   | 5                     | 0.048   | [3][5]      |
| Time to 50% Patients Off O2                                                                          | Day 6                               | Day 8                 | -       | [4][5]      |
| Mortality by Day<br>28                                                                               | 1 patient                           | 2 patients            | 0.56    | [5][10]     |
| Note: A specific p-value for each marker was not provided in the source documents, but the reduction |                                     |                       |         |             |



was reported as statistically significant.

## **Preclinical Efficacy Data**

PNB-001 has demonstrated potent anti-inflammatory effects across various animal models.

| Model                               | Species              | Dosage                       | Key Finding(s)                                                                                  | Citation(s) |
|-------------------------------------|----------------------|------------------------------|-------------------------------------------------------------------------------------------------|-------------|
| LPS-Induced<br>Lung<br>Inflammation | Swiss Albino<br>Mice | 100 mg/kg (oral)             | Significant decrease in Myeloperoxidase (MPO) activity; reduced inflammatory cell infiltration. | [1]         |
| Indomethacin-<br>Induced IBD        | Rat                  | 5 mg/kg & 20<br>mg/kg (oral) | Complete reversal of gastrointestinal damage and inflammation.                                  | [4][5][6]   |
| Dengue Fever<br>Viremia Model       | NMRI Mice            | 10 mg/kg (oral)              | 70-80% reduction in death rate; corresponding reduction in IL-6 levels and splenomegaly.        | [6][11][12] |
| Rat Paw<br>Oedema                   | Rat                  | 10 mg/kg                     | Highly efficient<br>anti-inflammatory<br>effect.                                                | [6]         |

# **Experimental Protocols**



Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are protocols for key studies cited.

# Phase II Clinical Trial in Moderate COVID-19 Patients[2] [3][11]

- Study Design: A multi-center, randomized, parallel-group, comparative, open-label clinical trial.
- Participants: 40 patients with laboratory-confirmed (PCR) moderate COVID-19, defined as having pneumonia with SpO<sub>2</sub> >94% on room air, plus at least two symptoms (fever, cough, dyspnea, or hypoxia).
- Randomization & Intervention: Patients were randomized 1:1 into two arms:
  - Test Arm (n=20): PNB-001 (100 mg oral capsule, three times daily for 14 days)
     administered with Standard of Care (SOC).
  - Control Arm (n=20): SOC alone.
- Primary Endpoint: Change in the 8-point WHO Ordinal Scale for Clinical Improvement from baseline to Day 15.
- Secondary & Exploratory Endpoints: Mortality by Day 28, duration of hospitalization, duration
  of supplemental oxygen, change in chest X-ray score, and changes in inflammatory markers
  (ESR, CRP, IL-6, Neutrophil-Lymphocyte Ratio).

### LPS-Induced Lung Inflammation in Mice[1]

- Animal Model: Swiss albino mice.
- Study Design: Animals were randomized into four groups (n=6 per group):
  - Group 1 (Vehicle Control): Received vehicle (35% Polyethylene Glycol in distilled water).
  - Group 2 (LPS Control): Received a single intratracheal administration of Lipopolysaccharide (LPS) (10 μg per mouse in saline).



- Group 3 (Treatment): Received LPS as in Group 2, followed by a single oral dose of PNB-001 (100 mg/kg b.w.).
- Group 4 (Prophylaxis): Received daily oral administration of PNB-001 (100 mg/kg b.w.) for
   7 days, followed by LPS administration on the final day.
- Analysis: At 30 hours following LPS induction, animals were sacrificed. Lungs were harvested for:
  - Biochemical Analysis: Myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.
  - Histopathological Examination: Lungs were fixed, sectioned, and stained to assess the severity of inflammatory cell infiltration.

### **Experimental Workflow Diagram**



Click to download full resolution via product page



Caption: Experimental workflow for the murine LPS-induced lung inflammation model.

### Conclusion

**PNB-001** is a novel immunomodulatory agent with a well-defined dual-action mechanism on CCK receptors. Clinical data from its evaluation in COVID-19 patients demonstrates its ability to control hyperinflammation, evidenced by the significant reduction in key inflammatory markers like IL-6 and CRP, and to restore immune homeostasis by normalizing lymphocyte and neutrophil counts. These clinical findings are strongly supported by robust preclinical data in various inflammation models. The unique mechanism, targeting pathways that regulate both innate and adaptive immune responses, positions **PNB-001** as a promising therapeutic candidate for a range of inflammatory and immune-mediated diseases. Further investigation into its role in other cytokine storm-related conditions and chronic inflammatory disorders is warranted.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Gastrin-releasing peptide as a molecular target for inflammatory diseases: an update -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. Medwin Publishers | A Randomized, Comparative Clinical Trial to Evaluate Efficacy and Safety of PNB-001 as Immune Modulator in Moderate COVID-19 Patients [medwinpublishers.com]
- 4. jchps.com [jchps.com]
- 5. pnbvesper.com [pnbvesper.com]
- 6. Gastrin-Releasing Peptide Receptor Antagonism Induces Protection from Lethal Sepsis: Involvement of Toll-like Receptor 4 Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cholecystokinin receptor antagonist alters pancreatic cancer microenvironment and increases efficacy of immune checkpoint antibody therapy in mice - PMC



[pmc.ncbi.nlm.nih.gov]

- 9. Cholecystokinin Inhibits Inducible Nitric Oxide Synthase Expression by Lipopolysaccharide-Stimulated Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medwinpublishers.com [medwinpublishers.com]
- 11. expresspharma.in [expresspharma.in]
- 12. What are CCK receptor agonists and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [PNB-001: A Technical Overview of its Immunomodulatory Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615615#pnb-001-immunomodulatory-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com